Naphthalic anhydride, 4-amino-3-sulfo-
Description
4-Amino-3-sulfo-naphthalic anhydride is a functionalized derivative of 1,8-naphthalic anhydride, a bicyclic aromatic compound widely used in pharmaceuticals, dyes, and advanced materials. The amino (-NH₂) and sulfonic acid (-SO₃H) groups at the 4- and 3-positions, respectively, enhance its reactivity and solubility, making it valuable in coupling reactions (e.g., azo dye synthesis) and as a precursor for bioactive molecules . Its synthesis typically involves sulfonation and amination of 1,8-naphthalic anhydride, though specific pathways are less documented compared to simpler derivatives like 4-amino-1,8-naphthalic anhydride .
Properties
CAS No. |
6357-99-9 |
|---|---|
Molecular Formula |
C12H7NO6S |
Molecular Weight |
293.25 g/mol |
IUPAC Name |
8-amino-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-7-sulfonic acid |
InChI |
InChI=1S/C12H7NO6S/c13-10-5-2-1-3-6-9(5)7(12(15)19-11(6)14)4-8(10)20(16,17)18/h1-4H,13H2,(H,16,17,18) |
InChI Key |
KQVXGBGHGOIFMG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=O)OC(=O)C3=CC(=C2N)S(=O)(=O)O |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)OC(=O)C3=CC(=C2N)S(=O)(=O)O |
Other CAS No. |
6357-99-9 |
Origin of Product |
United States |
Scientific Research Applications
Applications in the Dye Industry
2.1 Precursor for Azo Dyes
One of the primary uses of naphthalic anhydride, 4-amino-3-sulfo-, is as a precursor for the synthesis of azo dyes. These dyes are characterized by their vibrant colors and are widely used in textiles, plastics, and food coloring. The compound's ability to react with diazonium salts facilitates the formation of azo linkages, which are crucial for dye stability and color intensity .
2.2 Fluorescent Dyes
The compound is also utilized in the production of fluorescent dyes, which are essential in various applications including:
- Biological Imaging : Fluorescent dyes derived from naphthalic anhydride are used in microscopy and flow cytometry to label biological specimens.
- Industrial Water Tracing : It serves as a fluorescent tracer in industrial water systems to detect leaks and monitor water quality .
Case Studies
3.1 Industrial Water Systems
A study demonstrated the effectiveness of fluorescent compounds derived from naphthalic anhydride in detecting hydraulic losses in industrial water systems. The compounds were synthesized and tested for stability, confirming their utility as inert indicators . The findings highlighted that these fluorescent tracers could reliably indicate leaks without interfering with the water's chemical composition.
3.2 Synthesis of Azo Dyes
Research has shown that naphthalic anhydride, 4-amino-3-sulfo-, can be successfully coupled with various diazonium salts to produce a range of azo dyes with different chromatic properties. For instance, one study reported synthesizing a series of azo compounds that exhibited excellent solubility and stability in aqueous solutions, making them suitable for textile applications .
Comparison with Similar Compounds
Sulfonated Naphthalic Anhydrides
Key Findings :
- The sulfonic acid group at the 3-position increases water solubility and reactivity in electrophilic substitution reactions. However, disubstitution (3,4-diSO₃H) reduces versatility due to steric hindrance .
- Chloro-substituted analogs (e.g., 4-Cl-3-SO₃H) exhibit lower melting points and higher reactivity in nucleophilic displacement reactions compared to amino derivatives .
Amino-substituted Naphthalic Anhydrides
Key Findings :
- Positional isomerism (e.g., 4-amino vs. 2-amino) significantly affects polarity and separation efficiency. For example, 4-amino-1,8-naphthalic anhydride elutes earlier than its 2-amino counterpart in dichloromethane-methanol gradients .
- Nitro groups (e.g., 3-NO₂) improve thermal stability but reduce solubility in polar solvents compared to sulfonic acid derivatives .
Key Findings :
- Sulfonic acid groups enhance bioavailability by improving water solubility, critical for in vivo applications. However, carborane clusters (e.g., in 3-carboranyl derivatives) offer unique advantages in radiation therapy .
- Thiourea derivatives exhibit superior antitumor activity compared to unmodified naphthalic anhydrides, likely due to enhanced DNA binding .
Spectroscopic and Reactivity Comparison
- FTIR: The anhydride carbonyl peaks (asym. ~1706 cm⁻¹, sym. ~1658 cm⁻¹) are consistent across derivatives. Amino groups show N-H stretches at ~3438 cm⁻¹, while sulfonic acid groups exhibit S=O stretches at 1180–1250 cm⁻¹ .
- UV-Vis: 4-Amino-3-sulfo derivatives display redshifted absorption compared to non-sulfonated analogs due to electron-withdrawing effects .
- Reactivity: Sulfonic acid groups facilitate electrophilic substitution at the 1-position, whereas amino groups enable diazotization for azo dye synthesis .
Preparation Methods
Sulfonation of 4-Amino-1,8-Naphthalimides in Inert Solvent Media
- The sulfonation is performed by dissolving 4-amino-1,8-naphthalimide derivatives in an inert solvent such as o-dichlorobenzene, toluene, or kerosene, which are stable and liquid between 20°C and 130°C.
- Chlorosulfonic acid is added portionwise to the cooled solution (20–40°C) under stirring.
- After complete addition, the mixture is heated to 100–125°C and maintained for several hours to complete sulfonation.
- The reaction mixture is then quenched by drowning into water, followed by steam distillation to remove the solvent.
- The product is isolated by filtration and salted out using inorganic salts like potassium chloride or sodium sulfite.
| Example | Starting Amine Substituent | Solvent | Temp. Addition (°C) | Temp. Heating (°C) | Duration (hours) | Yield/Remarks |
|---|---|---|---|---|---|---|
| 1 | N-p-tolyl | o-Dichlorobenzene | 30–40 | ~120 | 15 | Product identical to that from simultaneous sulfonation and reduction |
| 2 | N-n-butyl | o-Dichlorobenzene | 25–30 | 105 | 14 | Product identical to that from simultaneous sulfonation and reduction |
This method ensures selective sulfonation mainly at the naphthalene nucleus even with aromatic substitutions on the imide nitrogen, yielding 4-amino-3-sulfo-1,8-naphthalimides with good purity and ease of separation from impurities.
Reduction of 4-Nitro-1,8-Naphthalic Anhydride Followed by Sulfonation
Reduction: Commercial 3-nitro-1,8-naphthalic anhydride is reduced to 4-amino-1,8-naphthalic anhydride using either:
- Classical stannous chloride in acidic medium, or
- Flow hydrogenation using a 10% Pd/C catalyst under mild conditions (40°C, 10 bar H2), which offers higher yield and simpler work-up.
Sulfonation: The resulting 4-amino-1,8-naphthalic anhydride is treated with fuming sulfuric acid at 50°C.
- Isolation: After sulfonation, the mixture is neutralized with aqueous potassium chloride to precipitate the potassium salt of 4-amino-3-sulfo-1,8-naphthalic anhydride.
- The sulfonation of 1,8-naphthalic anhydride at 120°C yields the 3-sulfo derivative with 96% yield.
- The potassium salt precipitate is isolated by filtration and washing, exhibiting high purity and melting points above 250°C.
Improved Amination and Sulfonation via 4-Halogeno-1,8-Naphthalic Anhydrides
- Start with 4-halogeno-1,8-naphthalic acid anhydrides (chloro or bromo derivatives).
- React these with primary aliphatic, cycloaliphatic, or heterocyclic amines in solvents like water, glacial acetic acid, or aprotic solvents (dimethylsulfoxide, N-methylpyrrolidone, dimethylformamide) at 50–150°C.
- The intermediate 4-halo-naphthalimide is then treated with ammonia in aqueous or alcoholic media at 120–200°C to replace the halogen with an amino group.
- Optional sulfonation is performed afterward to introduce the sulfonic acid group at the 3-position.
- This method avoids the use of expensive and hazardous oxidants like potassium bichromate.
- It simplifies the process with fewer steps and better yields.
- The reaction conditions are milder and more cost-effective for industrial applications.
Summary Table of Reaction Conditions:
| Step | Reagents/Conditions | Temperature Range (°C) | Solvent Examples | Notes |
|---|---|---|---|---|
| Amination of 4-halogeno-anhydride | Primary amines, hydrazines | 50–150 | Water, acetic acid, DMSO, DMF | Formation of 4-halo-naphthalimide |
| Halogen substitution | Ammonia in water/alcohol | 120–200 | Water, aliphatic alcohols | Conversion to 4-amino-naphthalimide |
| Sulfonation (optional) | Sulfonating agents (e.g., chlorosulfonic acid) | Variable | Often inert solvents or neat | Introduction of sulfonic acid group |
This improved process is widely recognized for preparing 4-amino-3-sulfo-1,8-naphthalimides with high efficiency and purity.
Additional Notes on Aminoethylation and Salt Formation (Related Compounds)
For derivatives such as N-(2-aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt, the synthesis involves:
- Formation of the naphthalimide core by condensation of naphthalic anhydride with amines.
- Sulfonation using sulfuric or chlorosulfonic acid to introduce sulfo groups.
- Aminoethylation by reaction with ethylenediamine.
- Neutralization with potassium hydroxide to form dipotassium salts.
These reactions involve typical oxidation, reduction, and substitution steps using reagents like potassium permanganate, sodium borohydride, alkyl halides, or acyl chlorides under controlled conditions.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents & Conditions | Advantages | Yield/Remarks |
|---|---|---|---|---|
| Sulfonation in inert solvent | 4-Amino-1,8-naphthalimide derivatives | Chlorosulfonic acid, o-dichlorobenzene, 20–125°C | Selective sulfonation, easy isolation | High purity, reproducible |
| Reduction + Sulfonation | 3-Nitro-1,8-naphthalic anhydride | SnCl2/H2 flow reduction, fuming sulfuric acid | Efficient, scalable flow hydrogenation | ~96% yield for sulfonation |
| Amination of 4-halogeno-anhydrides | 4-Halogeno-1,8-naphthalic anhydride | Amines, ammonia, aprotic solvents, 50–200°C | Simplified, avoids hazardous oxidants | Improved industrial applicability |
| Aminoethylation and salt formation (related) | Naphthalic anhydride + amines | Sulfuric acid, ethylenediamine, KOH | Multi-functional derivatives | Used for advanced derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
